2-(Chloromethyl)benzo[d]oxazole-4-acetic acid
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-4-acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-4-acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: Products include oxides and reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-4-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- Benzo[d]oxazole-2-thiol
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific structure, which combines the benzoxazole ring with a chloromethyl and acetic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5H2,(H,13,14) |
InChI Key |
UBFNQWHHDJEFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)CC(=O)O |
Origin of Product |
United States |
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